dhfo
Description
1,10-Dihydro-1,10-dihydroxyfluoren-9-one (DHFO), also referred to as 1,9a-dihydroxy-9,9a-dihydro-1H-fluoren-9-one, is a polycyclic aromatic compound belonging to the fluorene class. Structurally, this compound features a fluorenone backbone (a tricyclic system with a ketone group at position 9) and two hydroxyl groups at positions 1 and 10 (or 1 and 9a, depending on numbering conventions) . This configuration imparts unique physicochemical properties, including intramolecular hydrogen bonding between the hydroxyl groups and the ketone, enhancing its stability and solubility in polar solvents.
Properties
CAS No. |
1416230-65-3 |
|---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.301 |
IUPAC Name |
2,10-dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one |
InChI |
InChI=1S/C19H12O4/c20-17-13-7-3-4-8-14(13)19(22)18(17,21)15-9-11-5-1-2-6-12(11)10-16(15)23-19/h1-10,21-22H |
InChI Key |
RVFOUDDAWFYGGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4(C(=O)C5=CC=CC=C5C4(O3)O)O |
Synonyms |
4b,11b-Dihydroxy-4b,11b-dihydro-12H-indeno[1,2-b]naphtho[2,3-d]furan-12-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dhfo typically involves multi-step organic reactions. The initial step often includes the formation of the core pentacyclic structure through cyclization reactions. Subsequent steps involve the introduction of hydroxyl and oxo groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
dhfo undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the hydroxyl or oxo groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce diols.
Scientific Research Applications
dhfo has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of dhfo involves its interaction with specific molecular targets. The hydroxyl and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Fluorenone
Structural Differences: Fluorenone (C₁₃H₈O) lacks hydroxyl groups, retaining only the ketone at position 8. Properties and Applications:
- Fluorenone is less polar than DHFO due to the absence of hydroxyl groups, resulting in lower aqueous solubility.
- It is widely used in organic synthesis and materials science (e.g., as a precursor for dyes and polymers) .
Catechol (1,2-Dihydroxybenzene)
Functional Group Similarity : Both this compound and catechol feature vicinal diol groups, enabling strong intramolecular hydrogen bonding.
Key Contrasts :
- Catechol’s simpler monocyclic structure lacks the extended conjugation and ketone group present in this compound.
- Catechol exhibits higher acidity (pKa ~ 9–10) compared to this compound (predicted to be less acidic due to electron-withdrawing ketone effects) .
Applications : Catechol is used in antioxidants and pharmaceutical synthesis, whereas this compound’s applications remain understudied .
Chlorinated Phenols
Thermodynamic Comparison: reports ΔGf° values for chlorinated phenols ranging from -75.7 to -144.3 kJ/mol (aqueous phase). While this compound’s exact values are unavailable, its dihydroxy-ketone structure likely results in comparable or lower ΔGf° due to enhanced stabilization via hydrogen bonding . Environmental Impact: Chlorinated phenols are persistent pollutants, whereas this compound’s environmental behavior is less documented but may involve degradation via ketone reduction .
Data Table: Comparative Properties of this compound and Similar Compounds
Note: ΔGf° and ΔHf° values for this compound are inferred from structural analogs due to lack of direct data in the evidence.
Research Findings and Implications
- Hydrogen Bonding: this compound’s stability is likely superior to fluorenone and chlorinated phenols due to intramolecular hydrogen bonding between its hydroxyl and ketone groups, a feature absent in simpler analogs .
- Diagnostic Utility: highlights this compound’s role in dermatoscopy for distinguishing pigmented lesions (e.g., PAK vs. LM), though this application is clinical rather than chemical .
- Thermodynamic Gaps : The absence of this compound’s ΔGf° and ΔHf° in the literature underscores the need for experimental studies to quantify its energetics and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
